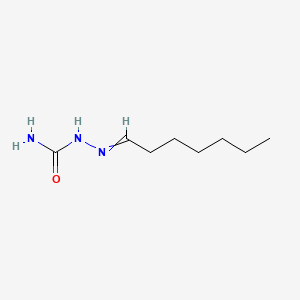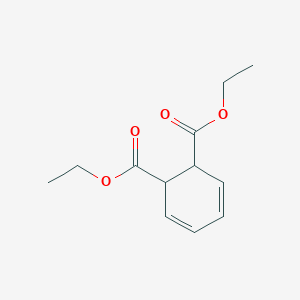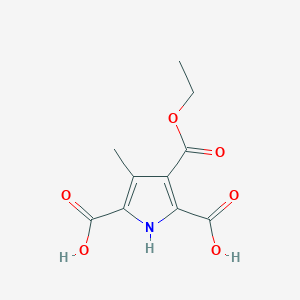![molecular formula C10H12 B14723896 Bicyclo[3.3.2]deca-2,6,9-triene CAS No. 6572-76-5](/img/structure/B14723896.png)
Bicyclo[3.3.2]deca-2,6,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[332]deca-2,6,9-triene is a bridged bicyclic compound characterized by its unique structure, which includes two fused rings and three double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[33One common method is the ring-expansion reaction starting from bicyclo[2.2.2]octene . This process involves specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bicyclo[3.3.2]deca-2,6,9-triene are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.2]deca-2,6,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Bicyclo[3.3.2]deca-2,6,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activities, including as enzyme inhibitors or receptor ligands.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It may be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Bicyclo[3.3.2]deca-2,6,9-triene exerts its effects depends on its specific interactions with molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with one fewer carbon atom in the bridge.
Bicyclo[4.2.2]decane: This compound has a different arrangement of carbon atoms in the bridge, leading to distinct chemical properties.
Uniqueness
Bicyclo[3.3.2]deca-2,6,9-triene is unique due to its specific arrangement of double bonds and the resulting electronic and steric effects. These properties make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals.
Propiedades
Número CAS |
6572-76-5 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
bicyclo[3.3.2]deca-2,6,9-triene |
InChI |
InChI=1S/C10H12/c1-3-9-5-2-6-10(4-1)8-7-9/h1-3,6-10H,4-5H2 |
Clave InChI |
XLMVYHGCDFNOKC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2CC=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


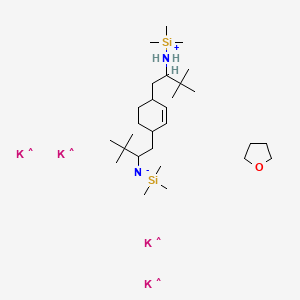
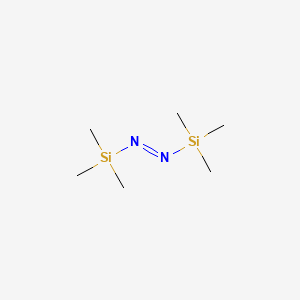

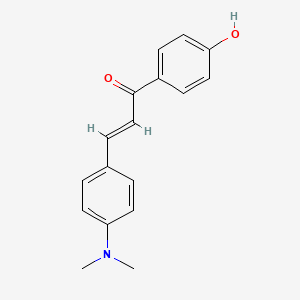

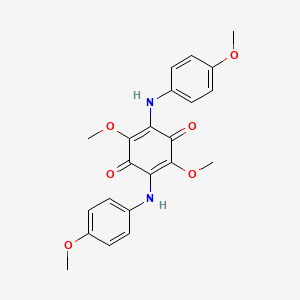
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
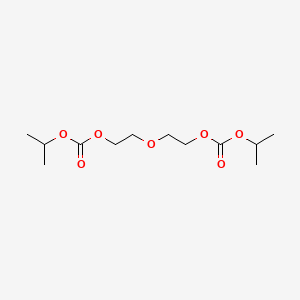
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
